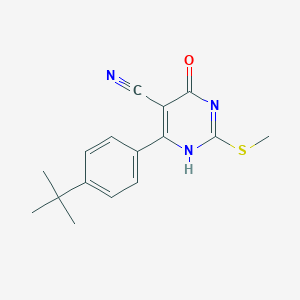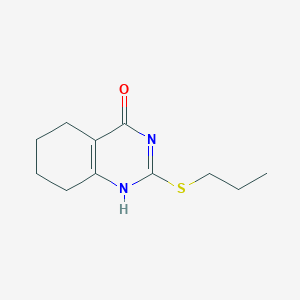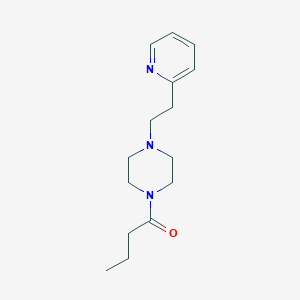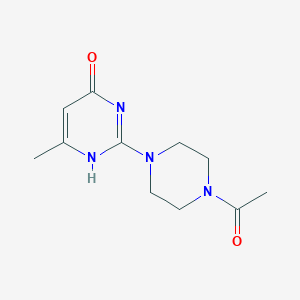
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a high affinity for the Bruton’s tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) signaling. The inhibition of BTK by TAK-659 has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia.
作用機序
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a selective inhibitor of BTK, which is a key enzyme involved in the signaling pathways of BCR and FcR signaling. BTK plays a critical role in B-cell development, activation, and proliferation. The inhibition of BTK by 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to suppress BCR and FcR signaling, resulting in the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been found to have potential therapeutic applications in various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. In preclinical studies, 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to inhibit BTK activity in human B cells, resulting in the suppression of BCR and FcR signaling. This inhibition has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.
実験室実験の利点と制限
The advantages of using 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile in lab experiments include its high affinity for BTK, its selectivity for BTK over other kinases, and its potential therapeutic applications in various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. The limitations of using 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile in lab experiments include its potential toxicity, its limited solubility in water, and its potential interactions with other compounds.
将来の方向性
For research on 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile include the investigation of its potential therapeutic applications in other autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. Additionally, further studies are needed to determine the optimal dosage and administration of 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile, as well as its potential side effects and interactions with other compounds. Finally, the development of 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile analogs with improved solubility and selectivity for BTK may also be an area of future research.
合成法
The synthesis of 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves the reaction of 6-chloro-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a mixture of tetrahydrofuran and water under reflux conditions. The resulting product is then purified by column chromatography to obtain the final product.
科学的研究の応用
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. In preclinical studies, 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been found to inhibit BTK activity in human B cells, resulting in the suppression of BCR and FcR signaling. This inhibition has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.
特性
製品名 |
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile |
|---|---|
分子式 |
C16H17N3OS |
分子量 |
299.4 g/mol |
IUPAC名 |
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H17N3OS/c1-16(2,3)11-7-5-10(6-8-11)13-12(9-17)14(20)19-15(18-13)21-4/h5-8H,1-4H3,(H,18,19,20) |
InChIキー |
PGBIDGBOMNRAIF-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 3-methyl-5-({[(6-phenyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B253835.png)
![Dimethyl 3-methyl-5-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B253837.png)
![Methyl 6-methyl-2-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253839.png)
![N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide](/img/structure/B253841.png)
![3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B253842.png)

![N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)
![N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)

![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)
